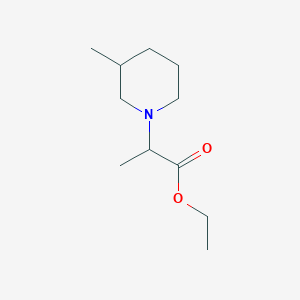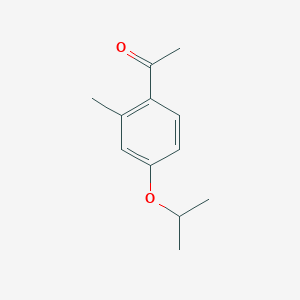![molecular formula C10H18ClNOS B3077598 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride CAS No. 1048673-63-7](/img/structure/B3077598.png)
2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride
Übersicht
Beschreibung
“2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride” is a chemical compound with the CAS Number: 1048673-63-7 . It has a molecular weight of 235.78 and its molecular formula is C10H18ClNOS . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C10H17NOS.ClH/c1-3-9(7-12)11-6-10-5-4-8(2)13-10;/h4-5,9,11-12H,3,6-7H2,1-2H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiomerically Pure Compounds :
- The chemical has been used in the synthesis of enantiomerically pure tert-butyl(methyl)phenylsilanes, illustrating its utility in producing optically active compounds (Jankowski et al., 1999).
Biofuel Production :
- Pentanol isomers, which include derivatives of 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol, are explored for their potential as biofuels, made through microbial fermentations from amino acid substrates (Cann & Liao, 2009).
Semiconducting Polymers :
- The compound's derivatives have been used in developing semiconducting polymers with high spin multiplicity, significant for materials science and electronic applications (Domingo et al., 2000).
Synthesis of Glufosinate :
- It has played a role in the synthesis process of glufosinate, a significant compound in agricultural chemistry (Sakakura et al., 1991).
Development of Oxazolines and Thiazolines :
- The compound contributes to the facile syntheses of oxazolines and thiazolines, important in various chemical synthesis processes (Katritzky et al., 2004).
Enantioselective Transport of Amino Acid :
- It's used in chiral alcohols for the enantioselective transport of amino acid hydrochloride, highlighting its importance in stereochemistry and drug development (Bryjak et al., 1993).
Anticancer Research :
- Some derivatives of the compound have shown significant anticancer activities in vitro, demonstrating its potential in medicinal chemistry and oncology research (Saad & Moustafa, 2011).
Chameleonic Mimicry and Enantioresolution :
- The compound has been utilized in studies of enantioresolution and chameleonic mimicry with an adamantylacetyl derivative of cholic acid, crucial for understanding molecular interactions and resolutions (Miragaya et al., 2010).
Study of GABA(B) Receptors :
- Its thienyl analogs have been used to study GABA(B) receptors in rat neocortical slices, contributing to neurological and pharmacological research (Ong et al., 1997).
Dynamic Features in Metallocene Chemistry :
- Research involving its derivatives in metallocene chemistry sheds light on dynamic features and conformational behaviors, important for organometallic chemistry (Dreier et al., 2001).
Eigenschaften
IUPAC Name |
2-[(5-methylthiophen-2-yl)methylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS.ClH/c1-3-9(7-12)11-6-10-5-4-8(2)13-10;/h4-5,9,11-12H,3,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBMKPCMJNJLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(S1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



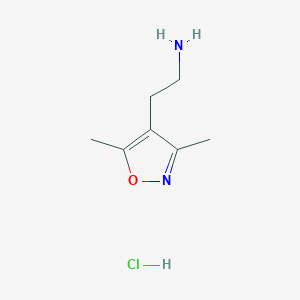

![3-[(2-Aminoethyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B3077533.png)


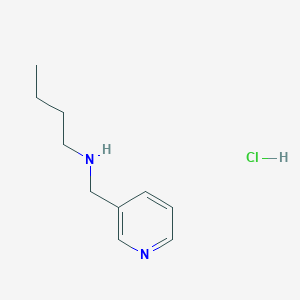
![N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077571.png)
![2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3077576.png)
![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B3077577.png)
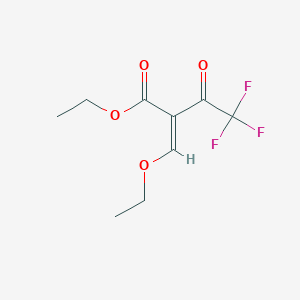
![2-[(4-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3077587.png)
![4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid](/img/structure/B3077603.png)
